1-(9-BENZYL-2-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-PROPANONE
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Overview
Description
1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-propanone is a complex organic compound belonging to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(9-benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-propanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-1H-benzimidazol-2-amine with ethyl 3-bromopyruvate, followed by reduction and subsequent oxidation steps . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(9-benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-propanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death .
Comparison with Similar Compounds
1-(9-Benzyl-2-methyl-9H-imidazo[1,2-a][1,3]benzimidazol-3-yl)-1-propanone can be compared with other imidazo[1,2-a]benzimidazole derivatives:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[2,1-b][1,3]thiazines: These compounds exhibit significant bioactivity, including antituberculosis and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-(4-benzyl-2-methylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-3-18(24)19-14(2)21-20-22(13-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23(19)20/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBADXKDXJORDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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